Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate
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Overview
Description
Preparation Methods
Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate in the presence of a base such as sodium hydride . The reaction typically proceeds under mild conditions and yields the desired product as a white solid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxide derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles to form substituted phosphine derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles such as alkyl halides for substitution . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate involves its role as a Wittig reagent. In this capacity, it reacts with aldehydes and ketones to form alkenes through the formation of a phosphonium ylide intermediate . The molecular targets and pathways involved in this reaction include the carbonyl group of the aldehyde or ketone and the phosphonium ylide formed from the compound .
Comparison with Similar Compounds
Ethyl 2-[methyl(triphenyl)-lambda5-phosphanyl]acetate can be compared with other similar compounds, such as:
Methyl (triphenylphosphoranylidene)acetate: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
Ethyl (triphenylphosphoranylidene)acetate: This compound is identical in structure and is often used interchangeably with this compound.
The uniqueness of this compound lies in its specific reactivity and applications as a Wittig reagent, which allows for the efficient synthesis of alkenes from carbonyl compounds .
Properties
CAS No. |
652157-26-1 |
---|---|
Molecular Formula |
C23H25O2P |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
ethyl 2-[methyl(triphenyl)-λ5-phosphanyl]acetate |
InChI |
InChI=1S/C23H25O2P/c1-3-25-23(24)19-26(2,20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3,19H2,1-2H3 |
InChI Key |
MGLRSARQPPBXFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CP(C)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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